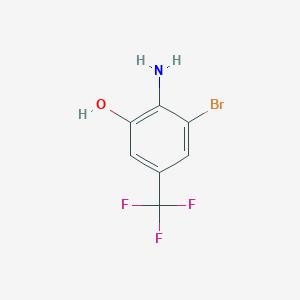

2-Amino-3-bromo-5-(trifluoromethyl)phenol

Description

2-Amino-3-bromo-5-(trifluoromethyl)phenol is a halogenated phenolic compound featuring an amino group (-NH₂) at position 2, a bromine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5 on the aromatic ring.

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates . The amino group enables further derivatization, such as acylation or Schiff base formation, critical for synthesizing bioactive molecules .

Properties

Molecular Formula |

C7H5BrF3NO |

|---|---|

Molecular Weight |

256.02 g/mol |

IUPAC Name |

2-amino-3-bromo-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2 |

InChI Key |

AMVIAFUHAWPKLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)phenol can be achieved through various methods. One common approach involves the bromination of 2-Amino-5-(trifluoromethyl)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-bromo-5-(trifluoromethyl)phenol has shown potential in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

- Anticancer Activity: Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including pancreatic cancer. Studies have demonstrated that trifluoromethylated phenols can interact with DNA, potentially leading to apoptosis in cancer cells .

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.

- Penoxsulam Production: It is utilized in the synthesis of Penoxsulam, a selective herbicide used for controlling aquatic weeds . The trifluoromethyl group enhances the herbicidal activity and selectivity of the resulting compounds.

Materials Science

In materials science, 2-Amino-3-bromo-5-(trifluoromethyl)phenol is employed in the development of advanced materials with specific electronic properties.

- Conductive Polymers: The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve conductivity and thermal stability, making them suitable for applications in electronics and sensors .

Data Tables

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of 2-Amino-3-bromo-5-(trifluoromethyl)phenol. The compound was tested against human pancreatic adenocarcinoma cells, demonstrating an IC50 value of 0.051 µM, indicating potent anticancer activity. The mechanism was attributed to DNA intercalation, which disrupts cellular replication processes .

Case Study 2: Herbicide Development

In another study, researchers synthesized Penoxsulam using 2-Amino-3-bromo-5-(trifluoromethyl)phenol as an intermediate. Field trials showed that Penoxsulam effectively reduced weed populations in rice paddies while exhibiting minimal impact on crop yield, highlighting its potential as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the amino and phenol groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-Amino-3-bromo-5-(trifluoromethyl)phenol with analogous halogenated trifluoromethylphenols and aminophenols:

Substituent Position and Reactivity

- Bromine vs. Chlorine: Bromine’s higher atomic weight and polarizability compared to chlorine enhance its reactivity in nucleophilic aromatic substitution (NAS) and cross-coupling reactions. For example, 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1) is widely used in Suzuki-Miyaura couplings to synthesize biaryl structures . In contrast, chlorine-substituted analogs (e.g., 2-Amino-5-chloro-3-(trifluoromethyl)phenol) are less reactive but offer cost advantages in bulk synthesis .

- Amino Group Impact: The amino group in the target compound distinguishes it from non-aminated analogs. For instance, 4-Bromo-3-(trifluoromethyl)phenol (CAS 320-49-0) lacks an amino group, limiting its utility in forming imine linkages or coordination complexes. The amino group enables participation in hydrogen bonding, enhancing solubility and biological activity .

- Trifluoromethyl Group: The -CF₃ group’s electron-withdrawing nature stabilizes intermediates in electrophilic substitutions and improves lipid solubility, a critical factor in drug design. This group is a common feature in herbicides and nonsteroidal anti-inflammatory drugs (NSAIDs) .

Notes

Data Limitations: Direct experimental data (e.g., melting point, synthetic routes) for 2-Amino-3-bromo-5-(trifluoromethyl)phenol is scarce; properties are inferred from structural analogs.

Substituent Sensitivity : Reactivity and applications heavily depend on substituent positions. For example, shifting the bromine from position 3 to 4 (as in CAS 320-49-0) alters electronic effects and biological activity .

Biological Activity

2-Amino-3-bromo-5-(trifluoromethyl)phenol (C₇H₄BrF₃O) is a halogenated phenolic compound that has garnered attention due to its potential biological activities. The presence of a trifluoromethyl group enhances its reactivity and solubility, making it a valuable candidate in pharmaceutical and agrochemical research. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

- Molecular Formula: C₇H₄BrF₃O

- Molecular Weight: Approximately 241.01 g/mol

- Structure: The compound features a phenolic ring with an amino group, a bromo substituent, and a trifluoromethyl group.

Antimicrobial Properties

Research indicates that 2-amino-3-bromo-5-(trifluoromethyl)phenol exhibits significant antimicrobial activity. The presence of halogens, particularly bromine and fluorine, has been shown to enhance the efficacy of antimicrobial agents by altering their interaction with microbial membranes or enzymes.

A comparative analysis of similar compounds highlights the unique features of 2-amino-3-bromo-5-(trifluoromethyl)phenol:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)phenol | 50824-04-9 | Used in agrochemicals; different substitution pattern |

| 5-Bromo-2-(trifluoromethyl)phenol | 1121585-15-6 | Similar reactivity but different bromo position |

| 2-Bromo-4-(trifluoromethyl)phenol | 81107-97-3 | Intermediate in organic synthesis |

| 2-Bromo-5-(trifluoromethyl)phenol | 402-05-1 | Exhibits similar biological activities |

| 2-Bromo-6-(trifluoromethyl)phenol | 2844-05-5 | Potential applications in material science |

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, the antiproliferative activity of related compounds was assessed using the MCF-7 breast cancer cell line, where IC₅₀ values ranged from 10 to 33 nM for structurally similar derivatives .

The mechanism of action often involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. This suggests that 2-amino-3-bromo-5-(trifluoromethyl)phenol could potentially act as a microtubule-destabilizing agent.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of halogenated phenols against drug-resistant strains of bacteria. The incorporation of bromine and trifluoromethyl groups was found to enhance the antimicrobial potency significantly .

- Cancer Cell Line Studies : In vitro studies on MCF-7 cells showed that modifications in the phenolic structure can lead to increased cytotoxicity. For example, compounds with a trifluoromethyl group in specific positions demonstrated improved inhibition of cell proliferation compared to their non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.